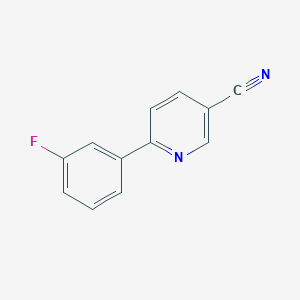

6-(3-Fluorophenyl)nicotinonitrile

描述

属性

IUPAC Name |

6-(3-fluorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-11-3-1-2-10(6-11)12-5-4-9(7-14)8-15-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGUVKVUBZMQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Cyanation of Halopyridines

One efficient method involves the palladium-catalyzed cyanation of 3-bromopyridine derivatives. For example, 3-bromopyridine bearing a fluorophenyl substituent at the 6-position can be reacted with potassium cyanide (KCN) in the presence of a palladium catalyst such as Pd2(dba)3 (tri(dibenzylideneacetone)dipalladium) at elevated temperatures (around 80 °C). This method yields 3-nicotinonitrile derivatives with high efficiency (up to 93% yield reported for similar substrates).

| Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-Bromo-6-(3-fluorophenyl)pyridine | KCN, Pd2(dba)3, 80 °C | This compound | ~90 |

This approach is advantageous due to its relatively mild conditions and high selectivity.

Nucleophilic Substitution on Pyridine N-Oxides

Another route involves the oxidation of nicotinic acid derivatives to pyridine N-oxides, followed by nucleophilic substitution at the ortho position with trimethylsilyl cyanide (TMSCN). This method allows for the introduction of the nitrile group at the 3-position. Subsequent reactions, including reduction with sodium and ammonium chloride in ethanol, yield the desired nicotinonitrile.

- Esterification of nicotinic acid.

- Oxidation to pyridine N-oxide using 3-chloroperoxybenzoic acid (mCPBA).

- Nucleophilic substitution with TMSCN.

- Reduction to yield this compound.

This multi-step method is useful for introducing the nitrile group with good regioselectivity.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Pd-Catalyzed Cyanation | 3-Bromopyridine derivative, KCN, Pd2(dba)3, 80 °C | ~90 | High yield, selective, scalable | Requires Pd catalyst, toxic cyanide |

| Nucleophilic Substitution on N-Oxides | Esterified nicotinic acid, mCPBA, TMSCN, reduction | Moderate | Good regioselectivity | Multi-step, moderate overall yield |

| Suzuki Coupling + Nitrile Introduction | 6-Chloronicotinonitrile, 3-fluorophenylboronic acid, Pd catalyst, base | 70–85 | Mild conditions, versatile aryl introduction | Requires halogenated precursor, Pd catalyst |

| One-Pot Multi-Component Condensation | Cyanoacetamide, chalcones, base catalyst | Variable | Simple setup, modular | Less specific for fluorophenyl substitution |

Research Findings and Notes

The Pd-catalyzed cyanation method is widely regarded as efficient for preparing 3-cyanopyridine derivatives with aryl substituents, including fluorophenyl groups, due to its high yield and selectivity.

Nucleophilic substitution on pyridine N-oxides provides an alternative route with good control over substitution patterns but involves more steps and moderate yields.

Suzuki coupling to install the 3-fluorophenyl group on a chloronicotinonitrile precursor is a practical approach that benefits from the robustness of cross-coupling chemistry.

Multi-component condensation reactions offer a flexible synthetic strategy for related nicotinonitrile derivatives but may require optimization for specific fluorophenyl substitutions.

Reaction conditions such as temperature, solvent, catalyst type, and reaction time critically influence yields and purity. For example, palladium catalysts with tri(dibenzylideneacetone) ligands and potassium cyanide at 80 °C typically afford high yields.

Purification techniques often involve chromatography and recrystallization to isolate the target compound with high purity.

化学反应分析

Types of Reactions

6-(3-Fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

科学研究应用

6-(3-Fluorophenyl)nicotinonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings

作用机制

The mechanism of action of 6-(3-Fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells .

相似化合物的比较

Comparison with Similar Nicotinonitrile Derivatives

Structural Variations and Electronic Effects

Nicotinonitrile derivatives differ in substituent type, position, and electronic properties. Key analogs include:

Key Observations :

- Substituent Position: Para-substituted analogs (e.g., bromo or amino) exhibit stronger planarity with the pyridine ring, favoring π-π stacking in protein binding .

- Electronic Effects: Fluorine’s electronegativity may reduce metabolic oxidation compared to bromine , while amino groups enhance hydrogen-bonding capacity .

Key Observations :

- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., bromo, chloro) show higher cytotoxicity, likely due to enhanced DNA intercalation or kinase inhibition .

- Antimicrobial Activity: Amino-substituted derivatives exhibit broad-spectrum antimicrobial effects, possibly via membrane disruption .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 6-(4-Bromophenyl)nicotinonitrile | 6-(4-Aminophenyl)nicotinonitrile |

|---|---|---|---|

| LogP (Predicted) | 2.8 | 3.5 | 1.6 |

| Solubility (µg/mL) | ~50 (moderate) | ~20 (low) | ~200 (high) |

| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Low (amino group susceptible) |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-(3-Fluorophenyl)nicotinonitrile?

- Methodology :

- Multi-step synthesis : Start with pyridine derivatives (e.g., 6-bromonicotinonitrile) and employ Suzuki-Miyaura coupling with 3-fluorophenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent mixture (toluene/ethanol/water) at 80–90°C for 12–24 hours .

- Nucleophilic aromatic substitution (NAS) : Introduce fluorophenyl groups via NAS using fluorophenylthiols or fluorophenyl Grignard reagents, optimized with polar aprotic solvents (DMF or DMSO) at elevated temperatures (70–100°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the structure of this compound characterized?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, nitrile carbon at ~115 ppm) .

- X-ray crystallography : Resolve dihedral angles between fluorophenyl and pyridine rings (e.g., ~25° for similar nicotinonitriles) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 213.06) .

Q. What are the key functional groups and their reactivity?

- Nitrile group :

- Hydrolysis : React with H₂SO₄ (conc.) at 100°C to form carboxylic acids .

- Reduction : Catalytic hydrogenation (H₂, Ra-Ni) yields primary amines .

- Fluorophenyl group :

- Electrophilic substitution : Activate for halogenation or nitration via directing effects of fluorine .

Advanced Research Questions

Q. How do reaction conditions influence the yield of fluorophenyl group introduction via NAS?

- Critical factors :

- Solvent polarity : DMF enhances nucleophilicity of thiols, achieving ~72% yield vs. 65% in ethanol .

- Temperature : Reflux conditions (80–100°C) reduce side reactions (e.g., elimination) .

- Electron-withdrawing groups : Fluorine’s -I effect activates the aryl ring for substitution, contrasting with chlorine’s lower activation in analogs .

Q. What strategies optimize pharmacokinetic properties for therapeutic applications?

- Lipophilicity enhancement : Introduce trifluoromethyl groups (logP increase by ~0.5 units) or alkyl chains to improve membrane permeability .

- Metabolic stability : Replace labile nitriles with bioisosteres (e.g., tetrazoles via click chemistry) .

- In silico modeling : Use QSAR to predict ADMET profiles, prioritizing derivatives with ClogP <3 and topological polar surface area (TPSA) <80 Ų .

Q. How can computational methods predict biological targets of this compound?

- Molecular docking :

- Kinase inhibition : Dock into ATP-binding pockets of kinases (e.g., EGFR) using AutoDock Vina. Fluorophenyl groups form π-π stacking with Phe residues .

- Enzyme inhibition : Simulate interactions with cytochrome P450 isoforms (CYP3A4) to assess metabolism .

- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) for lead optimization .

Future Research Directions

- Mechanistic studies : Elucidate fluorophenyl’s role in π-stacking vs. hydrophobic interactions via mutagenesis .

- Toxicity profiling : Assess hepatotoxicity in HepG2 cells and genotoxicity via Ames test .

- Material science : Explore use in metal-organic frameworks (MOFs) via nitrile-metal coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。